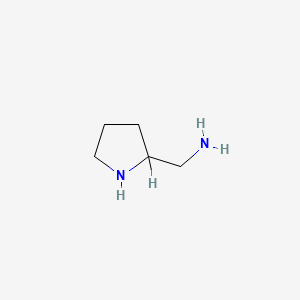

Pyrrolidin-2-ylmethanamine

説明

特性

IUPAC Name |

pyrrolidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKXFNABVHIUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869405 | |

| Record name | 1-(Pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57734-57-3 | |

| Record name | 2-Pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Overview and Mechanistic Pathways

The patented process (CA1047041A) involves four stages:

-

N-Benzylation of 2-pyrrolidone to form N-benzyl-2-pyrrolidone.

-

Alkylation and nitroalkene formation via dimethyl sulfate and nitromethane.

-

Catalytic hydrogenation to reduce the nitro group to an amine.

The sequence exploits the stability of benzyl-protected intermediates to avoid side reactions, ensuring high purity (>97%) in the final product.

N-Benzylation of 2-Pyrrolidone

2-Pyrrolidone undergoes nucleophilic substitution with benzyl chloride in a sodium ethoxide-xylene system. The reaction proceeds via deprotonation of the lactam nitrogen, forming a reactive alkoxide that attacks the benzyl electrophile. Key parameters include:

-

Solvent : Xylene (ideal for azeotropic water removal).

-

Base : Sodium ethoxide (generated in situ from Na/EtOH).

-

Temperature : Reflux (~140°C).

Table 1: N-Benzylation Reaction Conditions and Outcomes

| Parameter | Value | Yield | Purity |

|---|---|---|---|

| Benzyl chloride (mol) | 1.1 eq | 82% | 99% |

| Reaction time | 8 hours | ||

| Distillation pressure | 23 mm Hg | ||

| Boiling point | 148–150°C |

This step achieves an 82% yield, with distillation purifying the product.

Alkylation and Nitroalkene Formation

N-Benzyl-2-pyrrolidone is treated with dimethyl sulfate (Me₂SO₄) in methanol, generating a quaternary ammonium intermediate. Nitromethane then undergoes a Michael addition to form N-benzyl-2-nitromethylene-pyrrolidine.

Critical considerations :

-

Alkylating agent : Me₂SO₄ ensures complete methylation of the lactam oxygen.

-

Base : Sodium methoxide deprotonates nitromethane, enhancing nucleophilicity.

-

Crystallization : Water-induced crystallization isolates the nitroalkene in 71% yield.

Table 2: Nitroalkene Synthesis Data

| Component | Quantity | Role |

|---|---|---|

| Dimethyl sulfate | 630 g | Alkylating agent |

| Nitromethane | 460 g | Nucleophile |

| Crystallization solvent | H₂O (800 mL) | Precipitation |

Catalytic Hydrogenation of Nitroalkene

The nitro group in N-benzyl-2-nitromethylene-pyrrolidine is reduced using Raney nickel under high-pressure hydrogen (145 kg/cm²). This step proceeds via a two-phase mechanism:

-

Nitro to amine : .

-

Acid-mediated workup : HCl ethanol solution stabilizes the amine as a hydrochloride salt.

Table 3: Hydrogenation Parameters

| Condition | Value |

|---|---|

| Catalyst | Raney nickel (150 g) |

| Pressure | 145 kg/cm² |

| Temperature | 100°C |

| Yield | 60.7% (direct reduction) |

Post-reduction, neutralization with KOH liberates the free amine, which is distilled to 86–89°C at 32 mm Hg.

Alternative Pathways and Comparative Analysis

Debenzylation of N-Benzyl-2-aminomethyl-pyrrolidine

The final step involves catalytic hydrogenolysis to remove the benzyl group. Using HCl and Raney nickel at 130 kg/cm², the C–N bond cleaves selectively, yielding 2-aminomethyl-pyrrolidine in 78% yield.

Optimization note : Excess HCl prevents catalyst poisoning by adsorbing amine intermediates on nickel surfaces.

Byproduct Management and Purity Control

-

Solvent selection : Methanol and ethanol minimize side reactions during reductions.

-

Distillation : Fractional distillation under vacuum ensures >97% purity.

-

Crystallization : Water washes remove inorganic salts post-hydrogenation.

Process Advantages and Industrial Viability

Cost Efficiency and Scalability

-

Raw materials : 2-Pyrrolidone (low-cost feedstock) and benzyl chloride (commodity chemical).

-

Yield optimization : Cumulative yield of 45–50% across four steps.

-

Catalyst reuse : Raney nickel is filtrated and reactivated for multiple batches.

Emerging Methodologies and Research Gaps

While the patented process dominates industrial production, academic studies explore enzymatic resolutions and asymmetric syntheses. However, these methods lack scalability due to expensive biocatalysts and low yields. Future research could optimize transition-metal catalysts (e.g., palladium) for milder deprotection conditions.

Regulatory and Quality Assurance Benchmarks

化学反応の分析

Types of Reactions: Pyrrolidin-2-ylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrrolidine-2-carboxylic acid.

Reduction: It can be reduced to form pyrrolidin-2-ylmethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Pyrrolidine-2-carboxylic acid.

Reduction: Pyrrolidin-2-ylmethanol.

Substitution: Various substituted pyrrolidines depending on the reagent used.

科学的研究の応用

Chemical Applications

Organic Synthesis

Pyrrolidin-2-ylmethanamine serves as a versatile building block in organic synthesis. Its chiral nature allows for the synthesis of various chiral compounds, which are crucial in the development of pharmaceuticals. The compound is often used to create derivatives that exhibit enhanced biological activity or selectivity.

Specialty Chemicals

In industrial applications, this compound is utilized as an intermediate in the manufacture of specialty chemicals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a valuable component in synthetic pathways for producing complex molecules.

Biological Applications

Pharmacological Research

this compound has been investigated for its potential in drug development, particularly in targeting neurological disorders and cancer. Studies have shown that derivatives of this compound can act as neurotransmitter modulators, which may lead to new treatments for conditions such as depression and anxiety .

Antitumor Activity

Research indicates that this compound derivatives have shown promise as antitumor agents. For example, compounds derived from this structure have been linked to Miboplatin, a potential anticancer drug. These compounds have demonstrated efficacy in inhibiting tumor growth in preclinical models .

Case Studies

1. Inhibition of Enzymes

A study highlighted the synthesis of polyhydroxylated pyrrolidine derivatives that inhibit glycosidase and aldose reductase enzymes. These inhibitors could play a significant role in managing diabetes by regulating blood sugar levels and mitigating complications associated with the disease .

2. Anticonvulsant Activity

Research on pyrrolidine derivatives showed anticonvulsant properties in seizure models. Specific structural modifications enhanced their efficacy, indicating the potential for developing new antiepileptic drugs based on pyrrolidine scaffolds.

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Studies |

|---|---|---|

| Organic Synthesis | Building block for chiral compounds | Various chiral derivatives |

| Pharmacology | Modulators for neurotransmitter systems | Potential treatments for depression |

| Cancer Research | Antitumor agents derived from pyrrolidine structure | Miboplatin-related compounds |

| Enzyme Inhibition | Inhibitors for glycosidase and aldose reductase | Polyhydroxylated pyrrolidine derivatives |

| Anticonvulsant | Compounds evaluated for efficacy in seizure models | Specific pyrrolidine derivatives |

作用機序

Pyrrolidin-2-ylmethanamine exerts its effects by binding to specific molecular targets. For instance, it inhibits protein synthesis by binding to the enzyme RNA polymerase II, which is involved in the transcription of DNA to messenger RNA. This inhibition can lead to anti-tumor effects by blocking the proliferation of cancer cells . Additionally, it can activate mammalian cells without inducing cell death, making it a valuable tool in cellular studies .

類似化合物との比較

Structural Analogs with Modified Pyrrolidine Moieties

Key Differences :

Piperidine and Bicyclic Analogs

Key Differences :

- Ring Size and Rigidity : Piperidine analogs (six-membered ring) offer greater conformational flexibility compared to pyrrolidine, while bicyclic structures like 3,8-Diazabicyclo[3.2.1]octane provide rigidity, influencing receptor selectivity .

- Synthetic Utility : Bicyclic amines are valued in asymmetric catalysis due to their constrained geometries, whereas pyrrolidine derivatives are more common in neurotransmitter analogs .

Stereoisomers and Salt Forms

Key Differences :

生物活性

Pyrrolidin-2-ylmethanamine, particularly in its dihydrochloride form, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a pyrrolidine ring structure, which is a common motif in many biologically active molecules. The following sections will explore its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and exists as a dihydrochloride salt, enhancing its solubility in water. Its structure allows for various interactions with biological targets, making it a versatile pharmacophore in drug design.

1. Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. For example, studies have shown that (S)-pyrrolidin-2-ylmethanamine dihydrochloride can inhibit the growth of various bacterial strains, including Acinetobacter baumannii and Mycobacterium tuberculosis. In one study, compounds derived from pyrrolidine demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against A. baumannii, outperforming traditional antibiotics like ampicillin .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. A series of pyrrolidine derivatives were synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, certain derivatives showed promising IC50 values, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 37e | MCF-7 | 12.5 |

| 37f | HeLa | 15.0 |

3. Enzyme Inhibition

This compound exhibits inhibitory effects on various enzymes, which are crucial for numerous biological processes. For instance, polyhydroxylated pyrrolidine derivatives have been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. One study reported a 57% inhibition rate for a specific derivative against ALR2 .

Case Study 1: Antimicrobial Efficacy

In a comparative study of pyrrolidine derivatives against M. tuberculosis, several compounds were synthesized that demonstrated significant antibacterial activity with MIC values ranging from 0.2 to 1.5 µg/mL. These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial properties and may lead to new treatments for resistant strains .

Case Study 2: Anticancer Potential

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines. Compounds were designed with different substituents on the pyrrolidine ring to assess their structure-activity relationships (SAR). The results indicated that specific modifications could significantly increase potency against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the established synthetic routes for Pyrrolidin-2-ylmethanamine, and what factors influence yield optimization?

this compound is typically synthesized via reductive amination of pyrrolidin-2-one or through nucleophilic substitution of halogenated pyrrolidine derivatives. Yield optimization depends on reaction conditions (e.g., temperature, solvent polarity, catalyst choice) and purification techniques like column chromatography or distillation. For reproducibility, experimental protocols must detail stoichiometry, reaction monitoring (TLC/GC-MS), and purification steps, as emphasized in academic reporting standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR spectroscopy : - and -NMR confirm molecular structure and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% is standard for pharmacological studies). Data should be cross-referenced with computational predictions (e.g., PubChem-derived InChI keys ) and published spectra for verification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow general guidelines for amine handling:

- Use fume hoods and PPE (gloves, lab coats, goggles).

- Store in airtight containers under inert gas to prevent oxidation.

- Emergency measures: Flush exposed skin/eyes with water and consult safety data sheets (SDS) for analogous compounds (e.g., 2-pyridin-2-ylethanamine ). Toxicity profiles should be reviewed using resources like ATSDR reports .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?

Systematic approaches include:

- Meta-analysis : Pool data from multiple studies to identify trends or outliers.

- Experimental replication : Control variables such as solvent choice, cell lines, or animal models that may affect outcomes.

- Quality assessment : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor . Contradictions may arise from differences in assay sensitivity or impurity profiles, necessitating re-evaluation of synthetic batches .

Q. What experimental design considerations are critical when investigating this compound’s mechanism of action in neurological models?

Key factors:

- Dose-response studies : Establish EC/IC values using primary neuronal cultures or in vivo models.

- Control groups : Include vehicle controls and comparator compounds (e.g., known neuromodulators).

- Ethical compliance : Adhere to institutional guidelines for animal/human studies, emphasizing transparency in participant selection and data reporting .

- Data integration : Combine electrophysiological recordings with molecular docking simulations to validate target interactions .

Q. Which computational chemistry approaches are best suited for predicting this compound’s molecular interactions and binding affinities?

Recommended methods:

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over time (e.g., with GPCRs or monoamine transporters).

- Density functional theory (DFT) : Calculate electronic properties to predict reactivity or metabolic pathways.

- QSAR modeling : Corrogate structural features with bioactivity data from PubChem or ChEMBL . Cross-validate predictions with experimental assays (e.g., SPR or ITC) to reduce false positives .

Methodological Notes

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary findings from supplementary data .

- Ethical Standards : Document compliance with ethical codes, especially in studies involving human/animal subjects .

- Literature Synthesis : Organize sources into conceptual categories (e.g., synthesis, pharmacology, computational studies) to identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。